molecular formula C7H12O5 B1238324 Valienol CAS No. 111136-25-5

Valienol

Cat. No. B1238324
CAS RN: 111136-25-5
M. Wt: 176.17 g/mol
InChI Key: PJPGMULJEYSZBS-VZFHVOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valienol is a natural product found in Streptomyces lincolnensis and Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Genetic Insights

Valienol, a C(7)-cyclitol, is central to the biosynthesis of the alpha-glucosidase inhibitor acarbose. Research has shown that this process begins with the cyclization of sedo-heptulose 7-phosphate to 2-epi-5-epi-valiolone in Actinoplanes species SE50/110. The synthesis of 2-epi-5-epi-valiolone is catalyzed by the cyclase AcbC within a cluster of genes implicated in cyclitol conversion. This discovery has been crucial in understanding the multistep enzymatic conversion of this intermediate to the final valienol moiety. These findings underscore the complex genetic and enzymatic pathways involved in valienol biosynthesis, with implications for understanding similar processes in other biological systems (Zhang et al., 2002).

Production Enhancement in Bioreactors

In a study aimed at increasing the production of valienol, a fed-batch process using Stenotrophomonas maltrophilia in a stirred tank bioreactor was developed. This approach demonstrated that supplementation with validamycin A significantly enhanced valienol concentration, with one-pulse feeding being the most effective strategy. This research provides a framework for improving valienol production in industrial settings, which could have far-reaching implications for the production of alpha-glucosidase inhibitors (Xue, Zheng, & Shen, 2007).

Alternative Synthesis Pathways

A recent study introduced an alternative pathway for valienol synthesis in engineered Streptomyces hygroscopicus. This approach involved a non-natural transamination process, which was enhanced through molecular evolution techniques. The development of this simplified pathway for direct synthesis of valienol could be a game-changer for pharmaceutical applications, particularly for producing stronger α-glucosidase inhibitors (Cui et al., 2020).

Inhibitory Effects on Enzymes

Valienol has been found to exert a potent inhibitory effect on α-glucosidase enzymes. A study on the honeybee Apis cerana Fabr. demonstrated that valienamine, a derivative of valienol, acts as a competitive reversible inhibitor of honeybee α-glucosidase. This finding suggests potential applications of valienol derivatives as novel insecticides, highlighting its broader utility beyond medical applications (Zhang, Zheng, & Shen, 2007).

properties

CAS RN

111136-25-5

Product Name

Valienol

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(1S,2S,3S,4R)-5-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4-12H,2H2/t4-,5+,6-,7-/m0/s1

InChI Key

PJPGMULJEYSZBS-VZFHVOOUSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H]([C@H]1O)O)O)O)CO

SMILES

C1=C(C(C(C(C1O)O)O)O)CO

Canonical SMILES

C1=C(C(C(C(C1O)O)O)O)CO

synonyms

C(7)-cyclitol
valienamine
valienol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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